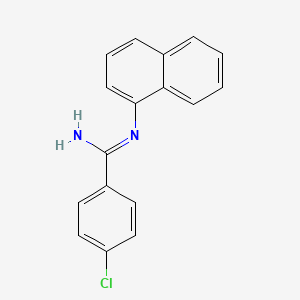
4-Chloro-N-(naphthalen-1-yl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(naphthalen-1-yl)benzimidamide is a chemical compound with the molecular formula C17H13ClN2 and a molecular weight of 280.75 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-Chloro-N-(naphthalen-1-yl)benzimidamide typically involves the reaction of 4-chlorobenzonitrile with naphthalen-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Chloro-N-(naphthalen-1-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-N-(naphthalen-1-yl)benzimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(naphthalen-1-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-N-(naphthalen-1-yl)benzimidamide can be compared with other similar compounds, such as:
4-Chloro-N-(naphthalen-1-yl)benzamide: This compound has a similar structure but differs in the functional group attached to the benzene ring.
2-Chloro-N-(4-methoxybenzyl)-N-(naphthalen-1-yl)acetamide: This compound has a different substitution pattern and functional groups, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in research and industry.
Biological Activity
4-Chloro-N-(naphthalen-1-yl)benzimidamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS No. | 6637-34-9 |
| Molecular Formula | C16H15ClN2 |
| Molecular Weight | 284.76 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of cancer therapy and antimicrobial activity. The compound has been shown to bind to specific enzymes and receptors, modulating their activity, which can lead to:
- Inhibition of Tumor Growth: Studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis.
- Antimicrobial Activity: Preliminary data indicate that it may possess antibacterial properties against certain Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested: A549 (lung adenocarcinoma), MCF-7 (breast cancer), and SW480 (colorectal cancer).
- IC50 Values: The compound demonstrated IC50 values ranging from 5.9 μM to 15 μM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics like Cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested: E. coli, Staphylococcus aureus, and several fungal strains.
- Minimum Inhibitory Concentration (MIC): Results showed MIC values as low as 7.5 ppm against certain bacterial strains, suggesting strong antibacterial efficacy .
Case Studies
-
Cytotoxicity Evaluation:
A study assessed the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations. -
Antimicrobial Testing:
In another investigation, the compound was tested against a panel of microbial strains. The findings revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, supporting its potential as an antimicrobial agent.
Properties
CAS No. |
88737-83-1 |
|---|---|
Molecular Formula |
C17H13ClN2 |
Molecular Weight |
280.7 g/mol |
IUPAC Name |
4-chloro-N'-naphthalen-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C17H13ClN2/c18-14-10-8-13(9-11-14)17(19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20) |
InChI Key |
RPJVNFQTKXRRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















